Desmethyl Ranitidine

Description

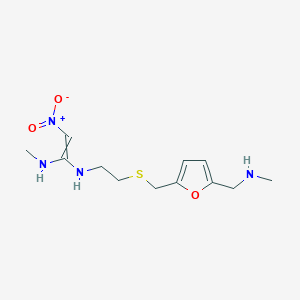

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBVRXZNDXPPW-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Desmethyl Ranitidine in Pharmaceutical Analysis

Desmethyl Ranitidine, known formally as N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine, is a primary metabolite and a significant impurity of the widely-used H2-receptor antagonist, Ranitidine.[1][2] As a key related substance, the synthesis and characterization of Desmethyl Ranitidine are of paramount importance for several reasons in the pharmaceutical industry. The presence and quantity of impurities in an active pharmaceutical ingredient (API) are critical quality attributes that can impact the safety and efficacy of the final drug product. Regulatory agencies worldwide mandate the identification and control of such impurities. Therefore, the availability of pure Desmethyl Ranitidine as a reference standard is essential for the development and validation of analytical methods to monitor the quality of Ranitidine.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of Desmethyl Ranitidine, offering valuable insights for researchers and professionals in drug development and quality control.

Synthesis of Desmethyl Ranitidine: A Step-by-Step Approach

The synthesis of Desmethyl Ranitidine can be achieved through a targeted approach that mirrors the synthesis of Ranitidine itself, with a key modification in the starting materials. The following protocol outlines a reliable method for the preparation of Desmethyl Ranitidine.

Synthetic Pathway Overview

The synthesis involves the condensation of two key intermediates: 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine and N-methyl-1-methylthio-2-nitro-etheneamine . This reaction directly assembles the Desmethyl Ranitidine molecule.

Caption: Synthetic Pathway of Desmethyl Ranitidine.

Experimental Protocol: Synthesis of Desmethyl Ranitidine

This protocol is adapted from established synthetic procedures for Ranitidine analogues.

Materials and Reagents:

-

2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine

-

N-methyl-1-methylthio-2-nitro-etheneamine

-

Acetonitrile

-

Methanol

-

0.88 Ammonia solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine (0.9 g) and N-methyl-1-methylthio-2-nitro-etheneamine.

-

Reaction Conditions: Heat the mixture at 100-120°C under reduced pressure (water pump) for 30 minutes.

-

Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The resulting residue is purified by column chromatography on silica gel.

-

The column is eluted with a mixture of methanol and 0.88 ammonia solution.

-

-

Crystallization: The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is crystallized from acetonitrile to yield N-[2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (Desmethyl Ranitidine) with a melting point of 106-108°C (0.65 g).

Characterization of Desmethyl Ranitidine: A Multi-technique Approach

The definitive identification and purity assessment of the synthesized Desmethyl Ranitidine require a combination of spectroscopic and chromatographic techniques. Commercial suppliers of Desmethyl Ranitidine reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these methods.[2][4][5]

Analytical Workflow

The characterization process involves a logical sequence of analyses to confirm the structure and purity of the synthesized compound.

Caption: Analytical Workflow for Desmethyl Ranitidine.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound, providing strong evidence for its identity.

-

Expected Molecular Weight: The molecular formula for Desmethyl Ranitidine is C12H20N4O3S, corresponding to a molecular weight of 300.38 g/mol .[1][2]

-

Technique: Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Expected Result: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 301.13.

Table 1: Mass Spectrometry Data for Desmethyl Ranitidine

| Parameter | Expected Value |

| Molecular Formula | C12H20N4O3S |

| Molecular Weight | 300.38 g/mol |

| [M+H]+ (m/z) | 301.13 |

Source: PubChem CID 10380064[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete characterization of Desmethyl Ranitidine. While publicly available, fully assigned spectra for Desmethyl Ranitidine are scarce, the expected chemical shifts can be predicted based on the structure and comparison with Ranitidine. Detailed, assigned spectra are typically available through the Certificate of Analysis from commercial suppliers of the reference standard.[3]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Desmethyl Ranitidine

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan protons | 6.0 - 6.5 | 105 - 155 |

| Methylene protons adjacent to sulfur | 3.6 - 3.8 | 28 - 32 |

| Methylene protons of the ethylamine chain | 2.6 - 3.4 | 38 - 45 |

| Methylamino protons | 2.3 - 2.5 (singlet) | ~35 |

| N-methyl protons | 2.8 - 3.0 (singlet) | ~30 |

| Vinyl proton | 6.4 - 6.6 | ~100 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Desmethyl Ranitidine and for its quantification in Ranitidine drug substances and products. A stability-indicating HPLC method is crucial to separate Desmethyl Ranitidine from Ranitidine and other potential degradation products.

Experimental Protocol: HPLC Method for Purity Determination

This protocol is a representative method based on established procedures for Ranitidine and its impurities.

-

Chromatographic Conditions:

-

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Potassium dihydrogen orthophosphate buffer, pH adjusted to 6.5 with orthophosphoric acid: Acetonitrile (98:2 v/v).

-

Mobile Phase B: Acetonitrile: Water (95:5 v/v).

-

Gradient Elution: A suitable gradient program should be developed to ensure the separation of all related substances.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Column Temperature: 40°C.

-

-

Sample Preparation:

-

Standard Solution: Prepare a standard solution of Desmethyl Ranitidine reference standard in the mobile phase at a known concentration.

-

Sample Solution: Prepare the synthesized Desmethyl Ranitidine in the mobile phase at a similar concentration to the standard solution.

-

-

System Suitability:

-

The system suitability should be established by injecting the standard solution multiple times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

-

The tailing factor for the Desmethyl Ranitidine peak should be not more than 2.0.

-

-

Purity Calculation: The purity of the synthesized Desmethyl Ranitidine is determined by comparing its peak area to the total area of all peaks in the chromatogram (area normalization method).

Conclusion

This in-depth technical guide provides a comprehensive framework for the synthesis and characterization of Desmethyl Ranitidine. The provided synthetic protocol offers a reliable method for obtaining this critical Ranitidine-related compound. The multi-technique characterization approach, employing Mass Spectrometry, NMR spectroscopy, and HPLC, ensures the unambiguous identification and purity assessment of the synthesized material. The availability of well-characterized Desmethyl Ranitidine is indispensable for the development of robust analytical methods, which are fundamental to ensuring the quality, safety, and efficacy of Ranitidine pharmaceutical products. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of pharmaceutical analysis and drug development.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical Structures of Ranitidine Hydrochloride and Impurities (Imps.). Retrieved January 12, 2026, from [Link]

-

Waters. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters AC. Retrieved January 12, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Ranitidine Related Compound A (5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, hemi (1598507)). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Desmethylranitidine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Desmethyl Ranitidine. Retrieved January 12, 2026, from [Link]

-

Axios Research. (n.d.). Desmethyl Ranitidine. Retrieved January 12, 2026, from [Link]

Sources

- 1. Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. agilent.com [agilent.com]

- 5. Desmethyl Ranitidine - CAS - 66357-25-3 | Axios Research [axios-research.com]

- 6. Desmethyl Ranitidine | C12H20N4O3S | CID 10380064 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Desmethyl Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ranitidine, also known as N-Desmethyl Ranitidine, is a primary metabolite of the widely recognized H₂-receptor antagonist, Ranitidine.[1][2] As a significant transformation product of a major pharmaceutical compound, a thorough understanding of its chemical and structural properties is paramount for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This guide provides a comprehensive overview of Desmethyl Ranitidine, consolidating available data on its structure, physicochemical properties, and analytical characterization. This information is crucial for impurity profiling, metabolite identification, and understanding the overall disposition of Ranitidine in biological systems.

Chemical Structure and Nomenclature

Desmethyl Ranitidine is structurally similar to its parent compound, Ranitidine, with the key difference being the absence of one methyl group on the terminal dimethylamino moiety of the furan ring side chain.

IUPAC Name: 1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine[3]

CAS Number: 66357-25-3[3]

Chemical Formula: C₁₂H₂₀N₄O₃S[3]

Molecular Weight: 300.38 g/mol [3]

The structural relationship between Ranitidine and Desmethyl Ranitidine is illustrated in the diagram below.

Caption: Metabolic conversion of Ranitidine to Desmethyl Ranitidine.

Physicochemical Properties

The physicochemical properties of Desmethyl Ranitidine are essential for predicting its behavior in biological systems and for the development of analytical methods. A summary of available data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₄O₃S | [3] |

| Molecular Weight | 300.38 g/mol | [3] |

| Melting Point | 88-94 °C | Commercial Supplier Data |

| Boiling Point | Not experimentally determined; Predicted to be high due to molecular weight and polarity. | |

| pKa | Not experimentally determined; Expected to be similar to Ranitidine's pKa values of 2.7 and 8.2 due to the presence of similar basic nitrogen atoms.[2] | |

| LogP (XLogP3-AA) | -0.2 | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| Appearance | Yellow Solid | Commercial Supplier Data |

Expertise & Experience Insight: The LogP value of -0.2 suggests that Desmethyl Ranitidine is a relatively polar molecule, which is consistent with its formation as a metabolite intended for excretion. This polarity has significant implications for its pharmacokinetic profile, suggesting limited passive diffusion across cell membranes and a higher likelihood of renal clearance. The lack of experimental pKa and boiling point data highlights a gap in the comprehensive characterization of this metabolite.

Synthesis and Formation

Desmethyl Ranitidine is primarily formed in vivo through the metabolic N-demethylation of Ranitidine.[2] This biotransformation is a common metabolic pathway for many xenobiotics containing N-methyl groups and is typically catalyzed by cytochrome P450 enzymes in the liver.

Analytical Characterization

The detection and quantification of Desmethyl Ranitidine are crucial for pharmacokinetic studies of Ranitidine and for impurity profiling of the parent drug. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Experimental Protocol: HPLC Method for the Determination of Ranitidine and Desmethyl Ranitidine in Biological Fluids

This protocol is adapted from established methods for the analysis of Ranitidine and its metabolites.[5]

1. Sample Preparation (Plasma or Urine): a. To 1 mL of plasma or urine in a glass tube, add a suitable internal standard. b. Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4) and vortex. c. Add 5 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol) for liquid-liquid extraction. d. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 6.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength of approximately 322 nm.

3. Validation Parameters:

- The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and stability.

Trustworthiness: This self-validating system ensures the reliability of the analytical results. The use of an internal standard corrects for variations in extraction efficiency and injection volume. Method validation according to ICH guidelines provides a high degree of confidence in the accuracy and precision of the data.

Experimental Workflow: LC-MS/MS Analysis

LC-MS/MS offers higher sensitivity and selectivity for the analysis of Desmethyl Ranitidine, particularly at low concentrations in complex biological matrices.

Sources

- 1. Ranitidine alters antipyrine metabolism in control and phenobarbital-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Desmethyl Ranitidine | C12H20N4O3S | CID 10380064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of ranitidine and its metabolites in human urine by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Desmethyl Ranitidine (CAS Number: 66357-25-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethyl Ranitidine, a primary metabolite and known impurity of the drug Ranitidine. The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products has necessitated a thorough understanding of all related substances, including Desmethyl Ranitidine. This document delves into its physicochemical properties, metabolic formation, and its potential role in the generation of nitrosamine impurities. Furthermore, it outlines analytical methodologies for its identification and quantification, and discusses its toxicological profile in the context of drug safety and regulatory scrutiny.

Introduction: The Significance of Desmethyl Ranitidine

Desmethyl Ranitidine, chemically known as N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine, is principally recognized as a metabolite of Ranitidine[1][2][3][4]. Ranitidine, a histamine H2-receptor antagonist, was widely used to decrease stomach acid production before concerns about the presence of N-nitrosodimethylamine (NDMA) led to its market withdrawal in several countries[5]. The investigation into the origins of NDMA in ranitidine products has placed all related impurities and metabolites, including Desmethyl Ranitidine, under intense scientific and regulatory scrutiny. Understanding the chemical behavior, toxicological profile, and analytical control of Desmethyl Ranitidine is therefore critical for researchers in drug metabolism, pharmaceutical analysis, and toxicology.

Physicochemical Properties

A clear understanding of the physicochemical properties of Desmethyl Ranitidine is fundamental for the development of analytical methods and for predicting its behavior in various matrices.

| Property | Value | Source |

| CAS Number | 66357-25-3 | [1][2] |

| Molecular Formula | C₁₂H₂₀N₄O₃S | [1][2] |

| Molecular Weight | 300.38 g/mol | [1][2] |

| IUPAC Name | N-Methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine | [3] |

Formation and Synthesis

Metabolic Pathway

Desmethyl Ranitidine is a product of the in vivo metabolism of Ranitidine. The metabolic process involves the N-demethylation of the dimethylaminomethyl group on the furan ring of the ranitidine molecule. This biotransformation is a common metabolic pathway for many xenobiotics containing N-methyl groups. Ranitidine undergoes metabolism in the liver, with Desmethyl Ranitidine being one of the identified metabolites, alongside Ranitidine N-oxide and Ranitidine S-oxide[5][6]. However, it is considered a minor metabolite, accounting for a small percentage of the administered ranitidine dose[5][6].

Chemical Synthesis

While primarily known as a metabolite, the chemical synthesis of Desmethyl Ranitidine as a reference standard is crucial for analytical and toxicological studies. Although a specific, detailed protocol for the synthesis of Desmethyl Ranitidine is not widely published, its synthesis can be inferred from the known synthetic routes of Ranitidine and its impurities[7][8][9][10]. A plausible approach would involve a modification of the ranitidine synthesis, utilizing a starting material with a single methyl group on the furan side chain or through a demethylation reaction of a suitable ranitidine intermediate.

The Nexus with N-Nitrosodimethylamine (NDMA) Formation

The intrinsic molecular structure of ranitidine and its degradation products is a key factor in the formation of NDMA[7][8][11][12]. The presence of a dimethylamino group and a nitro group in the ranitidine molecule makes it susceptible to degradation into NDMA precursors.

NDMA Formation from Ranitidine

Forced degradation studies have shown that ranitidine can degrade to form NDMA under various conditions, including exposure to heat and humidity. The mechanism is complex and can involve the degradation of the ranitidine molecule itself, without the need for external nitrites in some cases.

Potential Role of Desmethyl Ranitidine in NDMA Formation

While the focus has been on Ranitidine, Desmethyl Ranitidine also possesses structural features that could potentially contribute to nitrosamine formation. It contains a secondary amine, which can be a precursor to nitrosamines upon reaction with a nitrosating agent. However, the direct contribution of Desmethyl Ranitidine to the overall NDMA content in ranitidine products is not yet fully elucidated and requires further investigation. Forced degradation studies specifically on Desmethyl Ranitidine would be necessary to ascertain its stability and propensity to form nitrosamines.

Analytical Methodologies

The accurate detection and quantification of Desmethyl Ranitidine are essential for its study as a metabolite and impurity.

Spectroscopic Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry is a key technique for the identification of Desmethyl Ranitidine. The expected exact mass can be used for its detection in complex matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be instrumental in confirming the structure of Desmethyl Ranitidine, particularly the absence of one methyl group compared to Ranitidine. While specific spectra for Desmethyl Ranitidine are not widely published, the spectra of Ranitidine provide a basis for predicting the expected chemical shifts[13][14][15][16][17][18][19][20].

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can provide information about the functional groups present in Desmethyl Ranitidine. The spectrum would be expected to be very similar to that of Ranitidine, with potential subtle differences in the fingerprint region[2][21][22][23][24][25].

Chromatographic Separation and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of Desmethyl Ranitidine in various samples, including biological matrices and pharmaceutical formulations[26][27][28][29][30].

5.2.1. Experimental Protocol: LC-MS/MS Analysis

The following is a general protocol that can be adapted for the quantification of Desmethyl Ranitidine.

1. Sample Preparation:

- For Biological Matrices (Plasma/Urine):

- Perform a protein precipitation with a suitable organic solvent (e.g., acetonitrile).

- Alternatively, use solid-phase extraction (SPE) for cleaner samples and better sensitivity.

- Evaporate the solvent and reconstitute the residue in the mobile phase.

- For Pharmaceutical Formulations:

- Dissolve the sample in a suitable solvent (e.g., methanol or water).

- Filter the solution to remove any undissolved excipients.

- Dilute to an appropriate concentration with the mobile phase.

2. Chromatographic Conditions:

- Column: A C18 reversed-phase column is typically suitable.

- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.

- Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.

3. Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective.

- Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- Precursor Ion: [M+H]+ for Desmethyl Ranitidine.

- Product Ions: Select two or three characteristic fragment ions for quantification and confirmation.

Sample_Preparation [label="Sample Preparation\n(Precipitation/SPE/Dilution)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

LC_Separation [label="LC Separation\n(C18 Column, Gradient Elution)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

Data_Analysis [label="Data Analysis\n(Quantification)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Sample_Preparation -> LC_Separation;

LC_Separation -> MS_Detection;

MS_Detection -> Data_Analysis;

}

Toxicological Profile

The toxicological assessment of Desmethyl Ranitidine is crucial for understanding its potential health risks.

Genotoxicity

There is a lack of specific genotoxicity data for Desmethyl Ranitidine. However, studies on nitrosated ranitidine have shown mutagenic potential[13][31]. Given that Desmethyl Ranitidine contains a secondary amine group, its potential to form genotoxic nitrosamines upon reaction with nitrosating agents cannot be ruled out and warrants further investigation. In vitro genotoxicity assays, such as the Ames test and chromosomal aberration test, would be necessary to evaluate the mutagenic and clastogenic potential of Desmethyl Ranitidine.

General Toxicology

As a metabolite of Ranitidine, the systemic exposure to Desmethyl Ranitidine is expected to be lower than that of the parent drug. However, a complete toxicological profile, including acute and repeated-dose toxicity studies, would be required for a thorough risk assessment, especially if it is considered a significant impurity in any pharmaceutical product.

Conclusion and Future Perspectives

Desmethyl Ranitidine, a metabolite and impurity of Ranitidine, has gained significant attention in the wake of the NDMA crisis. While its role as a minor metabolite is established, its direct contribution to nitrosamine formation and its own toxicological profile require more in-depth investigation. This technical guide has synthesized the currently available information on its physicochemical properties, formation, and analytical methodologies.

Future research should focus on:

-

Developing and publishing a detailed, validated synthetic protocol for Desmethyl Ranitidine to ensure the availability of a high-purity reference standard.

-

Generating and making publicly available comprehensive spectroscopic data (NMR, IR) for unambiguous identification.

-

Conducting forced degradation studies to understand its stability and potential to form NDMA and other degradation products.

-

Performing thorough toxicological and genotoxicity studies to accurately assess its safety profile.

A deeper understanding of Desmethyl Ranitidine will be invaluable for the pharmaceutical industry and regulatory agencies in ensuring the safety and quality of medicines.

References

- Brambilla, G., & Martelli, A. (2007). Genotoxicity of nitrosated ranitidine.

-

SynThink Research Chemicals. Ranitidine EP Impurities & USP Related Compounds. [Link]

- Le Roux, J., Gallard, H., & Croué, J. P. (2012). NDMA formation by chloramination of ranitidine: kinetics and mechanism. Environmental science & technology, 46(20), 11095-11103.

- Lant, M. S., Martin, L. E., & Oxford, J. (1985). Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry.

- N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. (2021). Journal of Food and Drug Analysis, 29(1), 1-10.

- De Flora, S., Bennicelli, C., & Zanacchi, P. (1987). Genotoxicity of nitrosated ranitidine. Mutation Research/Genetic Toxicology, 190(3), 157-163.

- Shen, W., et al. (2020). Formation of NDMA from ranitidine and sumatriptan: The role of pH.

-

ResearchGate. How do I synthesise ranitidine impurities?. [Link]

-

Waters Corporation. (2023). Isolation of a Degradation Product of Ranitidine Hydrochloride Using the Waters Analytical Scale Purification System. [Link]

- Han, J., et al. (2014). Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology, 48(14), 7964-7973.

-

PubChem. Ranitidine. [Link]

-

Organic Spectroscopy International. RANITIDINE. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001930). [Link]

-

ResearchGate. Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). [Link]

-

ResearchGate. Genotoxic Impurities in Ranitidine Containing Products: An Overview. [Link]

-

ResearchGate. FTIR spectra of (a) Ranitidine HCl (b) Sodium starch glycolate (c) Ranitidine HCl optimised formulation (FR10). [Link]

- Patel, S., et al. (2012). Forced Degradation Studies and Micellar Liquid Chromatographic Method Development for Determination of Ranitidine hydrochloride in Tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2565.

-

Journal of the Chemical Society, Perkin Transactions 1. (1983). Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride. [Link]

-

LabRulez LCMS. Isolation of a degradation product of ranitidine hydrochloride using the Waters analytical scale purification system. [Link]

-

Journal of Food and Drug Analysis. (2006). Short term monitor of photodegradation processes in ranitidine hydrochloride observed by FTIR and ATR-FTIR. [Link]

-

ResearchGate. Evaluation of genotoxic potential of ranitidine hydrochloride. [Link]

-

ResearchGate. 13 C SSNMR spectra of ranitidine hydrochloride (A) Form 1 and (B) Form 2 polymorphs. [Link]

-

ResearchGate. FTIR Spectrum of Ranitidine Hydrochloride. [Link]

-

Journal of Applied Bioanalysis. (2023). Genotoxic Impurities In Ranitidine And Acenocoumerol According To Regulatory Perspective. [Link]

-

Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. [Link]

-

Wikipedia. Ranitidine. [Link]

-

PubChem. Desmethylranitidine. [Link]

-

ResearchGate. Rapid Determination of Ranitidine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Clinical Pharmacokinetic Study. [Link]

-

Waters Corporation. (2020). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS/Xevo TQ-XS System. [Link]

-

MAC-MOD Analytical. (2019). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. [Link]

-

ResearchGate. FTIR spectrum of Ranitidine. [Link]

-

ResearchGate. Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Link]

-

ResearchGate. 13 C Solid-state NMR (SSNMR) signal reassignment for ranitidine hydrochloride. [Link]

- Google Patents. (1987).

-

Sorres Pharma Inc. (2010). RANITIDINE (Ranitidine Tablets, USP) 150 mg and 300 mg Histamine H2-receptor antagonist. [Link]

-

Acta Poloniae Pharmaceutica-Drug Research. (2002). A new method for the synthesis of ranitidine. [Link]

-

ResearchGate. a) 13C NMR Spectrum of Ranitidine Hydrochloride. [Link]

-

J-Stage. (2021). N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities. [Link]

-

ResearchGate. b) 1H NMR Spectrum of Ranitidine Hydrochloride. [Link]

Sources

- 1. N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Ranitidine - Wikipedia [en.wikipedia.org]

- 6. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. fda.gov.tw [fda.gov.tw]

- 9. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genotoxicity of nitrosated ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: RANITIDINE [orgspectroscopyint.blogspot.com]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001930) [hmdb.ca]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ranitidine Hydrochloride(66357-59-3) 1H NMR spectrum [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. jfda-online.com [jfda-online.com]

- 25. researchgate.net [researchgate.net]

- 26. Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. agilent.com [agilent.com]

- 28. researchgate.net [researchgate.net]

- 29. lcms.cz [lcms.cz]

- 30. mac-mod.com [mac-mod.com]

- 31. Genotoxicity of nitrosated ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Ranitidine to Desmethyl Ranitidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of ranitidine, focusing on the N-demethylation pathway that produces its primary metabolite, desmethyl ranitidine. Designed for researchers and drug development professionals, this document delves into the biochemical mechanisms, the critical role of cytochrome P450 enzymes, and provides a field-proven, step-by-step protocol for studying this transformation using human liver microsomes (HLMs). The guide emphasizes the causality behind experimental design, incorporates self-validating systems, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Scientific Imperative for Studying Ranitidine Metabolism

Ranitidine, a histamine H2-receptor antagonist, effectively reduces gastric acid production and has been widely used in the treatment of conditions like peptic ulcer disease and gastroesophageal reflux disease[1][2]. The efficacy and safety profile of any xenobiotic, including ranitidine, is intrinsically linked to its metabolic fate within the body. The liver is the primary site of drug metabolism, where enzymes convert compounds into more water-soluble forms to facilitate their excretion[3][4].

Studying the in vitro metabolism of ranitidine serves several critical purposes in drug development and safety assessment:

-

Metabolic Pathway Elucidation: It allows for the identification of major metabolic pathways and the specific enzymes responsible for them[5][6]. For ranitidine, known metabolites include ranitidine-N-oxide, ranitidine-S-oxide, and desmethyl ranitidine[1][7][8].

-

Prediction of In Vivo Behavior: Data from in vitro systems, particularly those using human-derived materials, are essential for predicting a drug's pharmacokinetic profile and potential for drug-drug interactions (DDIs) in humans[9][10].

-

Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP) isoforms involved in ranitidine's metabolism is crucial. While ranitidine is noted to have a weaker interaction with the CYP system compared to cimetidine, understanding its substrateship is key to anticipating DDIs[11][12][13].

This guide focuses specifically on the N-demethylation of ranitidine, a Phase I metabolic reaction that yields desmethyl ranitidine, a known human urinary metabolite[14]. We will explore this pathway using the most common and robust in vitro model: cryopreserved human liver microsomes.

Biochemical Pathway: The N-Demethylation of Ranitidine

The transformation of ranitidine to desmethyl ranitidine is a classic example of an N-demethylation reaction, a metabolic process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes[10][15]. These monooxygenase enzymes, located in the endoplasmic reticulum of hepatocytes, are central to the metabolism of a vast number of drugs[4][16].

The reaction requires molecular oxygen (O₂) and reducing equivalents, which are supplied by the cofactor NADPH via the enzyme NADPH-cytochrome P450 reductase[6]. While multiple CYP isoforms can contribute to N-demethylation, CYP3A4 is frequently a major catalyst for such reactions involving a wide range of substrates[17][18]. Ranitidine is metabolized by microsomal P450 enzymes, and though its interaction is weaker than other H2-antagonists, this pathway is significant for its clearance[11][12].

The overall transformation can be visualized as follows:

Figure 1: Metabolic pathway of Ranitidine to Desmethyl Ranitidine.

Experimental Protocol: In Vitro N-Demethylation Using Human Liver Microsomes (HLMs)

This section details a robust, self-validating protocol for quantifying the formation of desmethyl ranitidine from ranitidine using pooled HLMs. This system is considered a gold standard for initial metabolic stability and metabolite identification studies as recommended by regulatory agencies like the FDA[5][19][20].

Causality in Experimental Design: Why These Components?

The trustworthiness of an in vitro metabolism assay hinges on a design where each component has a clear, justifiable role.

| Component | Role & Scientific Rationale |

| Pooled HLMs | The enzyme source. Using pooled microsomes from multiple donors averages out inter-individual variability in CYP expression and activity, providing a more representative model of the general population.[16][21] |

| Phosphate Buffer (pH 7.4) | Maintains physiological pH, which is critical for optimal enzyme activity. CYP enzymes have a narrow optimal pH range.[22] |

| Ranitidine (Substrate) | The test compound to be metabolized. A concentration range is often tested to determine enzyme kinetics (Kₘ and Vₘₐₓ).[6] |

| NADPH Regenerating System | The essential cofactor. Since NADPH is consumed during the reaction, a regenerating system (e.g., G6P, G6PDH, and NADP⁺) provides a sustained supply, ensuring the reaction proceeds under linear conditions.[16][22] |

| Magnesium Chloride (MgCl₂) | Often included as it is a cofactor for certain enzymes in the regenerating system, such as glucose-6-phosphate dehydrogenase (G6PDH).[22] |

| Organic Solvent (e.g., Acetonitrile) | Used to terminate the enzymatic reaction by precipitating the microsomal proteins and denaturing the enzymes.[21] |

| Internal Standard (IS) | A compound of similar chemical properties to the analyte, added at a known concentration after reaction termination to correct for variability in sample processing and analytical detection. |

Step-by-Step Experimental Workflow

The following workflow is designed to ensure reproducibility and accuracy.

Figure 2: Experimental workflow for the in vitro metabolism assay.

Protocol Details:

-

Reagent Preparation:

-

Prepare 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Prepare a 10 mM stock solution of Ranitidine in water or a suitable low-concentration organic solvent (final solvent concentration in incubation must be <1%)[21].

-

Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer[22].

-

-

Incubation Setup:

-

Thaw cryopreserved pooled Human Liver Microsomes slowly on ice[21]. Dilute with cold phosphate buffer to a working concentration of 2 mg/mL.

-

In microcentrifuge tubes, prepare the incubation mixtures. For a final volume of 200 µL:

-

Phosphate Buffer

-

HLM solution (to achieve a final protein concentration of 0.5-1.0 mg/mL)

-

Ranitidine stock solution (to achieve the desired final concentration, e.g., 1-10 µM)

-

-

Crucial Controls: Prepare parallel incubations for:

-

Time-Zero (T0) Control: Terminate immediately after adding the NADPH system.

-

No-NADPH Control: Replace the NADPH system with buffer to check for non-NADPH dependent metabolism or chemical degradation.

-

Heat-Inactivated HLM Control: Use HLMs that have been pre-heated (e.g., 45°C for 30 min) to denature enzymes, confirming the reaction is enzymatic[21].

-

-

-

Reaction Execution:

-

Pre-incubate the tubes (HLMs, buffer, ranitidine) in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes (except the No-NADPH control).

-

Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot or terminate the entire reaction.

-

-

Reaction Termination and Sample Preparation:

-

To terminate, add 2-4 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of ranitidine or desmethyl ranitidine).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analytical Quantification: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for accurately quantifying the formation of desmethyl ranitidine due to its high sensitivity and specificity[7][23][24][25].

Example LC-MS/MS Parameters:

| Parameter | Ranitidine | Desmethyl Ranitidine |

| Molecular Formula | C₁₃H₂₂N₄O₃S | C₁₂H₂₀N₄O₃S[14] |

| Monoisotopic Mass | 314.14 | 300.12 |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (Q1) | m/z 315.1 | m/z 301.1 |

| Product Ion (Q3) | Specific fragment ion | Specific fragment ion |

| LC Column | Reversed-phase C18 column[7][26] | Reversed-phase C18 column[7][26] |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid[23][26] | Gradient of water and methanol/acetonitrile with formic acid[23][26] |

Note: Specific fragment ions for Multiple Reaction Monitoring (MRM) must be optimized empirically.

Data Analysis and Interpretation

-

Standard Curve: Generate a standard curve by plotting the peak area ratio (Analyte/Internal Standard) against known concentrations of authentic desmethyl ranitidine standard.

-

Quantification: Use the regression equation from the standard curve to determine the concentration of desmethyl ranitidine formed in each sample.

-

Rate of Formation: Plot the concentration of desmethyl ranitidine formed against incubation time. The initial linear portion of this curve represents the initial rate of metabolite formation (V₀), typically expressed as pmol/min/mg protein.

-

Self-Validation Check: Confirm that metabolite formation is negligible in the control samples (No-NADPH and heat-inactivated HLMs). Significant formation in controls would invalidate the experiment and suggest non-enzymatic processes are at play.

Conclusion

This guide provides a robust framework for investigating the in vitro N-demethylation of ranitidine. By employing a well-controlled experimental design with human liver microsomes and leveraging the analytical power of LC-MS/MS, researchers can reliably characterize this key metabolic pathway. The insights gained from such studies are fundamental to understanding the drug's disposition, predicting its behavior in vivo, and ensuring its safe use in a clinical setting, aligning with the principles and expectations set forth by regulatory bodies for drug development[9][27].

References

-

Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro - Guidance for Industry. (1997). U.S. Food and Drug Administration.[Link]

-

Lant, M. S., Martin, L. E., & Oxford, J. (1985). Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 323(1), 143-152. [Link]

-

Ranitidine. (2018). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Zubair, M. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.[Link]

-

In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register.[Link]

-

Does ranitidine have significant drug interactions with antipsychotics such as clozapine, loxapine, or benztropine? (2023). Dr.Oracle.[Link]

-

Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. (n.d.). U.S. Food and Drug Administration.[Link]

-

Zubair, M. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.[Link]

-

Lin, J. H. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 10(8), 833-844. [Link]

-

Ranitidine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration.[Link]

-

What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT.[Link]

-

LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. (2019). MAC-MOD Analytical.[Link]

-

Al-Hilal, A. A., & Al-Mohizea, A. M. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.[Link]

-

Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. (2020). Agilent Technologies.[Link]

-

High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS and Xevo TQ-XS. (n.d.). Waters Corporation.[Link]

-

Espiritu-Quiza, M. F., Skinner, M. H., & Blaschke, T. F. (1990). Ranitidine alters antipyrine metabolism in control and phenobarbital-treated mice. Methods and Findings in Experimental and Clinical Pharmacology, 12(9), 631-636. [Link]

-

Powell, J. R., & Donn, K. H. (1984). Ranitidine versus cimetidine. A comparison of their potential to cause clinically important drug interactions. The American Journal of Medicine, 77(5B), 69-80. [Link]

-

Done-se, R., & Kopec, S. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS and Xevo TQ-XS. Waters.[Link]

-

Zajac, M., et al. (2009). Quantification of ranitidine hydrochloride in the presence of its decomposition product by spectrophotometric methods. Application for kinetic study. Acta Poloniae Pharmaceutica, 66(2), 119-126. [Link]

-

Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio.[Link]

-

Biswas, M., et al. (2021). Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method. Oriental Journal of Chemistry, 37(1). [Link]

-

Zeng, T., & Mitch, W. A. (2014). Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology, 48(14), 7840-7849. [Link]

-

Chowdhury, S. K. (2003). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 225, 13-26. [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

-

Jain, P. S., et al. (2011). Simple Validated Spectroscopic Method for Estimation of Ranitidine From Tablet Formulation. Journal of Pharmacy Research, 4(6), 1860-1861. [Link]

-

Zajac, M., et al. (2009). Quantification of ranitidine hydrochloride in the presence of its decomposition product by spectrophotometric methods. Application for kinetic study. ResearchGate.[Link]

-

Zeng, T., & Mitch, W. A. (2014). Formation mechanism of NDMA from ranitidine, trimethylamine, and other tertiary amines during chloramination: a computational study. PubMed.[Link]

-

RANITIDINE. (2018). GlaxoSmithKline.[Link]

-

Ranitidine: Package Insert / Prescribing Information. (2024). Drugs.com.[Link]

-

Desmethylranitidine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

-

Culp, E., et al. (2021). In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions. JAMA Network Open, 4(6), e2115574. [Link]

-

RANITIDINE (Ranitidine Tablets, USP) 150 mg and 300 mg. (2010). SORRES PHARMA INC.[Link]

-

Knodell, R. G., et al. (1982). Cimetidine and ranitidine: Comparison of effects on hepatic drug metabolism. The Lancet, 319(8277), 899. [Link]

-

Hesse, L. M., et al. (2001). CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam. Drug Metabolism and Disposition, 29(2), 133-140. [Link]

-

Sutton, D., et al. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Journal of Pharmacology and Experimental Therapeutics, 282(1), 294-300. [Link]

-

Majer, Z., & Sipos, A. (2011). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Current Organic Chemistry, 15(1), 112-126. [Link]

Sources

- 1. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. bioivt.com [bioivt.com]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ranitidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Ranitidine versus cimetidine. A comparison of their potential to cause clinically important drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ranitidine alters antipyrine metabolism in control and phenobarbital-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oyc.co.jp [oyc.co.jp]

- 17. CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. fda.gov [fda.gov]

- 21. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. mac-mod.com [mac-mod.com]

- 24. agilent.com [agilent.com]

- 25. lcms.cz [lcms.cz]

- 26. waters.com [waters.com]

- 27. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

A Comprehensive Technical Guide to the Pharmacokinetics of Desmethyl Ranitidine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

This technical guide delves into the pharmacokinetics of desmethyl ranitidine, a primary metabolite of the widely recognized H2-receptor antagonist, ranitidine. As a Senior Application Scientist, the objective is to provide a narrative that is both scientifically rigorous and grounded in practical application for researchers in drug development. It is critical to acknowledge from the outset that the body of publicly available research predominantly characterizes desmethyl ranitidine within the context of its formation from the parent drug, ranitidine.[1][2] Consequently, this guide will extensively cover the pharmacokinetic profile of desmethyl ranitidine as a metabolite.

Furthermore, in the spirit of advancing scientific inquiry, this document will also present a robust framework for a hypothetical pharmacokinetic study where desmethyl ranitidine is the administered agent. This will equip researchers with the necessary experimental design, methodologies, and analytical considerations to explore the intrinsic pharmacokinetic properties of this compound, should it become a focus of investigation.

Section 1: Desmethyl Ranitidine - A Profile of the Metabolite

Desmethyl ranitidine is a product of the N-demethylation of ranitidine, a metabolic transformation that occurs in both humans and animal models, including rats.[1][2] In rats, this metabolite has been identified in urine, accounting for approximately 4% of an administered dose of ranitidine.[2] Studies utilizing isolated rat hepatocytes have indicated that desmethylranitidine is not further metabolized in these in vitro systems.[3]

The formation of desmethyl ranitidine is a crucial aspect of the overall disposition of ranitidine. Understanding its pharmacokinetic profile is therefore essential for a complete characterization of the parent drug's safety and efficacy, as well as for assessing the potential biological activity of the metabolite itself. While in vitro tests have suggested that desmethyl ranitidine is not mutagenic, a thorough in vivo pharmacokinetic assessment is a prerequisite for a comprehensive safety evaluation.[4]

The Metabolic Pathway: From Ranitidine to Desmethyl Ranitidine

The biotransformation of ranitidine to desmethyl ranitidine is a demethylation reaction. This process is a common metabolic pathway for many xenobiotics.

Caption: Metabolic conversion of ranitidine to desmethyl ranitidine.

Section 2: Experimental Design for In Vivo Pharmacokinetic Studies in Rodent Models

The following section outlines a comprehensive experimental design for elucidating the pharmacokinetic profile of desmethyl ranitidine in a rat model. This design is applicable whether studying the metabolite following administration of the parent drug, ranitidine, or in a hypothetical study where desmethyl ranitidine is directly administered.

Animal Model Selection

The Sprague-Dawley rat is a commonly used and well-characterized model for pharmacokinetic studies and is a suitable choice for investigating the pharmacokinetics of desmethyl ranitidine.[5] Both male and female rats should be included to assess for any sex-dependent differences in pharmacokinetics.

Administration of Test Substance

For oral administration, the test article (ranitidine or desmethyl ranitidine) should be formulated in a suitable vehicle, such as water or a 0.5% methylcellulose solution. Administration is performed via oral gavage, a standard and precise method for delivering a defined dose.[6]

Protocol for Oral Gavage in Rats:

-

Animal Restraint: Gently but firmly restrain the rat to immobilize the head and align the esophagus and stomach.

-

Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Passage into Esophagus: The needle should pass smoothly into the esophagus with minimal resistance. If resistance is met, withdraw and reposition.

-

Substance Administration: Once the needle is correctly positioned, slowly administer the formulation.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Observe the animal for any signs of distress post-administration.

Blood Sample Collection

Serial blood sampling is essential for constructing a plasma concentration-time profile. Several techniques can be employed for blood collection in rats, with the choice depending on the required sample volume and frequency.[5]

Recommended Blood Collection Methods:

| Method | Obtainable Volume | Frequency | Notes |

| Saphenous Vein | Small to Medium | Repeated | Requires skill for consistent collection.[5] |

| Tail Vein | Small | Repeated | "Milking" of the tail can affect sample quality.[5] |

| Jugular Vein Cannulation | Medium to Large | Repeated | Allows for stress-free serial sampling from conscious animals. |

| Cardiac Puncture | Large | Terminal | Performed under anesthesia at the end of the study.[5] |

Protocol for Serial Blood Sampling via Saphenous Vein:

-

Animal Restraint: Place the rat in a suitable restraint device.

-

Site Preparation: Shave the area over the saphenous vein on the lateral side of the hind leg and wipe with an alcohol swab.

-

Vein Puncture: Puncture the vein with a sterile 25-gauge needle.

-

Sample Collection: Collect the emerging blood drop into a capillary tube or pipette.

-

Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

-

Sample Processing: Transfer the blood into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

Section 3: Bioanalytical Methodology for Desmethyl Ranitidine Quantification

A sensitive and specific bioanalytical method is paramount for the accurate determination of desmethyl ranitidine concentrations in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust technique for extracting and concentrating analytes from complex biological matrices like plasma, thereby reducing matrix effects and improving the sensitivity of the assay.[7][8][9]

Protocol for Solid-Phase Extraction of Desmethyl Ranitidine from Rat Plasma:

-

Sample Pre-treatment: To 100 µL of rat plasma, add an internal standard solution (e.g., a stable isotope-labeled desmethyl ranitidine).

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute desmethyl ranitidine and the internal standard with 1 mL of a suitable organic solvent (e.g., methanol with 0.1% formic acid).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following is a general framework for an HPLC-MS/MS method for the quantification of desmethyl ranitidine. Method optimization and validation are critical steps.

| Parameter | Recommended Conditions |

| HPLC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

The MRM transitions for desmethyl ranitidine and the internal standard would need to be optimized by direct infusion into the mass spectrometer.

Caption: Workflow for the bioanalysis of desmethyl ranitidine.

Section 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of desmethyl ranitidine have been determined at various time points, a non-compartmental analysis can be performed to calculate the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |

| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity |

| t1/2 | Elimination half-life |

| CL/F | Apparent total body clearance (for extravascular administration) |

| Vz/F | Apparent volume of distribution (for extravascular administration) |

Interpretation of Pharmacokinetic Data

The calculated pharmacokinetic parameters will provide valuable insights into the absorption, distribution, and elimination of desmethyl ranitidine.

-

Absorption: In a study where desmethyl ranitidine is orally administered, Cmax and Tmax will describe the rate and extent of its absorption. The bioavailability (F) can be determined by comparing the AUC following oral administration to that after intravenous administration.

-

Distribution: The apparent volume of distribution (Vz/F) will provide an indication of the extent to which desmethyl ranitidine distributes into the tissues.

-

Metabolism and Excretion: The elimination half-life (t1/2) and clearance (CL/F) will characterize the rate at which desmethyl ranitidine is removed from the body. As in vitro data suggests limited further metabolism, renal excretion is likely the primary route of elimination.[3]

Section 5: Bridging the Gaps - Future Directions

The current understanding of desmethyl ranitidine's pharmacokinetics is largely as a metabolite of ranitidine. To fully characterize this compound, future research should focus on studies where desmethyl ranitidine is administered as the primary agent. This will allow for the determination of its intrinsic pharmacokinetic properties, including its absolute bioavailability and potential for tissue accumulation.

Furthermore, a more in-depth investigation into the potential pharmacodynamic and toxicological effects of desmethyl ranitidine is warranted. While initial in vitro data is encouraging, a comprehensive in vivo safety assessment is necessary to fully understand its risk profile.

By following the experimental and analytical frameworks outlined in this guide, researchers can effectively contribute to a more complete understanding of the pharmacokinetics of desmethyl ranitidine, thereby enhancing the overall knowledge base for this and other drug metabolites.

References

-

National Center for Biotechnology Information. (n.d.). Desmethylranitidine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Desmethyl Ranitidine. PubChem Compound Database. Retrieved from [Link]

-

Taylor, D. C., Cresswell, P. R., & Bartlett, D. C. (1982). Absorption and disposition of ranitidine hydrochloride in rat and dog. Xenobiotica, 12(11), 737-744. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetic parameters of ranitidine at a dose of 13.5 mg/kg by oral administration. Retrieved from [Link]

-

Sietsema, W. K. (1989). Gastrointestinal transit and distribution of ranitidine in the rat. Pharmaceutical research, 6(6), 488-492. Retrieved from [Link]

-

INTEDE. (n.d.). Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME). Retrieved from [Link]

-

Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

-

Cross, D. M., & Rhenius, S. T. (1987). Kinetics of ranitidine metabolism in dog and rat isolated hepatocytes. Xenobiotica, 17(10), 1229-1237. Retrieved from [Link]

-

Wasfi, I. A., Elghazali, M., Abdel Hadi, A. A., Agha, B. A., & Barezaig, I. M. (2002). The pharmacokinetics and metabolism of ranitidine in camels. Journal of veterinary pharmacology and therapeutics, 25(4), 297-302. Retrieved from [Link]

-

Serlin, M. J., Sibeon, R. G., & Breckenridge, A. M. (1980). Cimetidine and ranitidine: Comparison of effects on hepatic drug metabolism. British medical journal, 281(6243), 775-777. Retrieved from [Link]

-

Eddine, A. N., & el-Yazigi, A. (1997). Solid-phase extraction and determination of ranitidine in human plasma by a high-performance liquid chromatographic method utilizing midbore chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 350-353. Retrieved from [Link]

-

Brogden, R. N., Carmine, A. A., Heel, R. C., Speight, T. M., & Avery, G. S. (1982). Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases. Drugs, 24(4), 267-303. Retrieved from [Link]

-

Lee, R. M., & Osborne, M. L. (1990). Excretion of high concentrations of cimetidine and ranitidine into rat milk and their effects on milk composition and mammary gland nucleic acid content. Toxicology and applied pharmacology, 102(3), 430-442. Retrieved from [Link]

-

Lebert, P. A., MacLeod, S. M., Mahon, W. A., Soldin, S. J., & Vandenberghe, H. M. (1982). Clinical comparison of cimetidine and ranitidine. Clinical pharmacology and therapeutics, 32(4), 484-489. Retrieved from [Link]

-

Wikipedia. (n.d.). Ranitidine. Retrieved from [Link]

-

Hull, M. A., & Johnston, A. (1998). The use of polymeric solid phase extraction and HPLC analysis for the determination of ranitidine in routine plasma samples obtained from paediatric patients. Journal of pharmaceutical and biomedical analysis, 17(4-5), 731-738. Retrieved from [Link]

-

Bhojak, K. N., Baseem, M., & Marathakam, A. (2019). Ranitidine Puzzle: Clearing up the Muddle from Media. International Journal of Pharmaceutical, Chemical and Biological Sciences, 9(4), 1-4. Retrieved from [Link]

-

Jung, W. H., Kim, H., Park, C. H., Lee, S. Y., & Kim, J. (2016). Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry letters, 26(22), 5523-5528. Retrieved from [Link]

-

Lin, J. H., & Chien, Y. W. (2008). Effect of Da-Cheng-Qi Decoction on the Pharmacokinetics of Ranitidine in Rats. Phytotherapy Research: An International Journal Devoted to Pharmacological and Toxicological Evaluation of Natural Product Derivatives, 22(11), 1494-1498. Retrieved from [Link]

-

ResearchGate. (n.d.). A validated analytical method for ranitidine hcl through lc-ms/ms, hplc and quality by design approach. Retrieved from [Link]

-

Kaka, J. S., Tanira, M. O., & al-Khamis, K. I. (1989). Disposition kinetics of cimetidine and ranitidine in endotoxin pretreated rats. Drug and chemical toxicology, 12(1), 49-59. Retrieved from [Link]

-

Zeng, T., & Mitch, W. A. (2016). Oral intake of ranitidine increases urinary excretion of N-nitrosodimethylamine. Carcinogenesis, 37(6), 625-634. Retrieved from [Link]

-

Ware, J. A., & Parsons, D. L. (2017). Excipient-mediated alteration in drug bioavailability in the rat depends on the sex of the animal. Journal of pharmaceutical sciences, 106(9), 2496-2502. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of pharmacokinetic parameters of ranitidine in starved and fed volunteers. Retrieved from [Link]

-

Al-Ghanana, M., & El-Sayed, Y. M. (2007). Comparative Bioavailability of Ranitidine Tablets in Healthy Volunteers. Iranian Journal of Pharmaceutical Research, 6(3), 207-212. Retrieved from [Link]

-

Al-Swayeh, R., Alvi, S. N., & Hammami, M. M. (2010). A validated HPLC method for the determination of ranitidine in human plasma: Application to bioavailability studies. Trade Science Inc, 4(4), 218-223. Retrieved from [Link]

-

Tanaka, E., & Misawa, S. (1985). Effects of cimetidine and ranitidine on trimethadione metabolism in the rat. Research communications in chemical pathology and pharmacology, 47(3), 461-464. Retrieved from [Link]

-

Schaiquevich, P., & Rubio, M. C. (2002). Comparison of two compartmental models for describing ranitidine's plasmatic profiles. Pharmacological research, 46(2), 165-171. Retrieved from [Link]

-

Roberts, C. J. (1984). Clinical pharmacokinetics of ranitidine. Clinical pharmacokinetics, 9(3), 211-221. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the Effects of Cimetidine and Ranitidine on the Pharmacokinetics of Disopyramide in Man. Retrieved from [Link]

-

Li, Y., Li, F., Chen, X., Gong, Q., & Li, Y. (2018). A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study. Journal of analytical methods in chemistry, 2018, 8950921. Retrieved from [Link]

-

Goralski, K. C., & Smyth, D. D. (1995). The effect of multiple doses of ranitidine on the pharmacokinetics and metabolism of diltiazem in dogs. Biopharmaceutics & drug disposition, 16(3), 219-228. Retrieved from [Link]

-

Holland, J. L., Brown, M. P., & Gronwall, R. R. (1997). Plasma pharmacokinetics of ranitidine HCl in adult horses. Journal of veterinary pharmacology and therapeutics, 20(4), 282-287. Retrieved from [Link]

-

TSI Journals. (n.d.). A validated HPLC method for the determination of ranitidine in human plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Research Article Determination of Ranitidine in Human Plasma by SPE and ESI-LC-MS/MS for Use in Bioequivalence Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Bioavailability of ranitidine in healthy Mexican volunteers: Effect of food. Retrieved from [Link]

-

Belete, A. (2021). Design, development and optimization of sustained release floating, bioadhesive and swellable matrix tablet of ranitidine hydrochloride. PLoS ONE, 16(6), e0253321. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro and in vivo evaluation of ranitidine hydrochloride ethyl cellulose floating microparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo bioavailability studies. Pure drug [-^-], Formulation RM-2 [-g-] (n ¼ 2). Retrieved from [Link]

-

Greene, G. F., & Flannery, M. A. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of the American Pharmacists Association, 60(5), e90-e96. Retrieved from [Link]

Sources

- 1. Desmethylranitidine | C12H20N4O3S | CID 163116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Absorption and disposition of ranitidine hydrochloride in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of ranitidine metabolism in dog and rat isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Gastrointestinal transit and distribution of ranitidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Da-Cheng-Qi decoction on the pharmacokinetics of ranitidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solid-phase extraction and determination of ranitidine in human plasma by a high-performance liquid chromatographic method utilizing midbore chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of polymeric solid phase extraction and HPLC analysis for the determination of ranitidine in routine plasma samples obtained from paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of Desmethyl Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biological activity of Desmethyl Ranitidine, a primary metabolite of the well-known H2 receptor antagonist, Ranitidine. While Ranitidine's pharmacological profile is extensively documented, the specific activity of its metabolites is less characterized. This document serves as a technical roadmap for researchers and drug development professionals, outlining the necessary experimental frameworks to thoroughly elucidate the biological and pharmacological significance of Desmethyl Ranitidine.

Introduction: The Clinical Context of Ranitidine and its Metabolism

Ranitidine is a competitive and reversible inhibitor of the action of histamine at the histamine H2-receptors found in gastric parietal cells.[1] This action leads to a reduction in gastric acid secretion, making it a cornerstone in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[2][3] Following administration, Ranitidine is metabolized in the liver, with Desmethyl Ranitidine being one of its metabolites.[4] Understanding the biological activity of such metabolites is crucial for a complete comprehension of a drug's overall effect and safety profile.

Ranitidine: A Pharmacological Benchmark

To appreciate the potential activity of Desmethyl Ranitidine, it is essential to first consider the well-established pharmacological properties of the parent compound, Ranitidine.

Mechanism of Action

Ranitidine selectively antagonizes the H2 receptor, a G-protein coupled receptor on the basolateral membrane of gastric parietal cells. This competitive antagonism prevents histamine from binding to the receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of the H+/K+ ATPase proton pump and subsequent gastric acid secretion.[3]

Potency and Efficacy

Ranitidine is a potent H2 receptor antagonist, demonstrating significantly greater potency than the first-generation H2 antagonist, cimetidine.[5][6] Its efficacy in reducing gastric acid secretion has been extensively proven in both preclinical and clinical studies.[7][8]

Desmethyl Ranitidine: An Uncharacterized Metabolite

Desmethyl Ranitidine is a known human metabolite of Ranitidine.[9][10] Its chemical structure differs from Ranitidine by the absence of a methyl group. While its existence is documented, a thorough public-domain characterization of its biological activity, particularly its affinity for the H2 receptor and its functional impact on gastric acid secretion, is lacking.

Proposed Experimental Workflow for the Characterization of Desmethyl Ranitidine